

Spectroscopic Data of 1-(Pyridin-4-yl)butan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: **1-(Pyridin-4-yl)butan-1-amine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Pyridin-4-yl)butan-1-amine**. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes high-quality predicted spectroscopic data, generated through advanced computational methods. To provide a grounded reference, a comparative analysis with the experimental data of the close structural analog, 1-(pyridin-4-yl)ethan-1-amine, is included. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical sciences, offering detailed protocols for data acquisition, in-depth spectral interpretation, and a discussion of the underlying chemical principles.

Introduction

1-(Pyridin-4-yl)butan-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a chiral butanamine side chain, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π -stacking, which are crucial for molecular recognition at biological

targets. The amine group provides a key site for further functionalization and can play a vital role in the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed examination of the expected spectroscopic signature of **1-(Pyridin-4-yl)butan-1-amine**.

Note on Data Source: Experimental spectroscopic data for **1-(Pyridin-4-yl)butan-1-amine** is not readily available in public-domain databases. Therefore, the primary data presented in this guide for the title compound are predicted spectra generated using advanced computational algorithms. These predictions are intended to provide a robust and scientifically sound representation of the expected experimental results. For comparative purposes, experimental data for the closely related analog, 1-(pyridin-4-yl)ethan-1-amine, is also presented and discussed.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **1-(Pyridin-4-yl)butan-1-amine** are numbered as shown in the diagram below.

Figure 1: Molecular structure and atom numbering of **1-(Pyridin-4-yl)butan-1-amine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for **1-(Pyridin-4-yl)butan-1-amine**

The predicted ¹H NMR spectrum of **1-(Pyridin-4-yl)butan-1-amine** in CDCl₃ is summarized in the table below.

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2, H6	8.55	d	6.0
H3, H5	7.28	d	6.0
H7	4.15	t	6.8
N8-H ₂	1.8 (broad s)	s	-
H9	1.75	m	-
H10	1.40	m	-
H11	0.92	t	7.4

Table 1: Predicted ¹H NMR data for **1-(Pyridin-4-yl)butan-1-amine**.

Interpretation of the Predicted ¹H NMR Spectrum

- Aromatic Region:** The protons on the pyridine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The protons at the C2 and C6 positions (H2, H6) are predicted to be the most deshielded, appearing as a doublet around 8.55 ppm. The protons at the C3 and C5 positions (H3, H5) are predicted to resonate as a doublet at approximately 7.28 ppm. The coupling between these two sets of protons would result in a characteristic AA'BB' system.
- Aliphatic Region:** The proton on the chiral center (H7), being adjacent to both the electron-withdrawing pyridine ring and the nitrogen atom of the amine group, is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.15 ppm. The broad singlet for the amine protons (N8-H₂) is predicted around 1.8 ppm; its chemical shift and appearance can be highly variable and dependent on concentration and solvent. The methylene protons of the butyl chain (H9 and H10) are expected to show complex multiplets due to diastereotopicity and coupling with neighboring protons. The terminal methyl group protons (H11) are predicted to appear as a triplet around 0.92 ppm, characteristic of a terminal methyl group coupled to an adjacent methylene group.

Experimental ^1H NMR Data for the Analog: 1-(pyridin-4-yl)ethan-1-amine

For comparison, the experimental ^1H NMR data for the structural analog 1-(pyridin-4-yl)ethan-1-amine is presented below.

Proton(s)	Experimental Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H	8.54	d	6.0
Pyridine-H	7.30	d	6.0
CH-NH ₂	4.18	q	6.7
NH ₂	1.75 (broad s)	s	-
CH ₃	1.42	d	6.7

Table 2: Experimental ^1H NMR data for 1-(pyridin-4-yl)ethan-1-amine.

The experimental data for the analog closely aligns with the predicted data for the target molecule in the aromatic and benzylic regions, lending confidence to the predictions for the butyl chain.

Protocol for ^1H NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1-(Pyridin-4-yl)butan-1-amine** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on sample concentration.

- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for **1-(Pyridin-4-yl)butan-1-amine**

The predicted ¹³C NMR spectrum of **1-(Pyridin-4-yl)butan-1-amine** in CDCl₃ is summarized below.

Carbon(s)	Predicted Chemical Shift (ppm)
C4	155.2
C2, C6	149.8
C3, C5	121.5
C7	56.5
C9	40.1
C10	19.8
C11	13.9

Table 3: Predicted ¹³C NMR data for **1-(Pyridin-4-yl)butan-1-amine**.

Interpretation of the Predicted ¹³C NMR Spectrum

- Aromatic Region: The carbon atoms of the pyridine ring are expected to resonate in the downfield region (120-160 ppm). The quaternary carbon C4, being directly attached to the butylamine side chain, is predicted to be the most deshielded at around 155.2 ppm. The carbons adjacent to the nitrogen (C2, C6) are predicted at approximately 149.8 ppm, while the C3 and C5 carbons are expected around 121.5 ppm.

- Aliphatic Region: The benzylic carbon (C7) is predicted to appear around 56.5 ppm. The remaining carbons of the butyl chain (C9, C10, and C11) are expected to resonate in the upfield region, with the terminal methyl carbon (C11) being the most shielded at approximately 13.9 ppm.

Experimental ^{13}C NMR Data for the Analog: 1-(pyridin-4-yl)ethan-1-amine

Carbon(s)	Experimental Chemical Shift (ppm)
Pyridine-C (ipso)	157.1
Pyridine-CH	149.5
Pyridine-CH	121.2
CH-NH ₂	50.1
CH ₃	25.0

Table 4: Experimental ^{13}C NMR data for 1-(pyridin-4-yl)ethan-1-amine.

Protocol for ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as the natural abundance of ^{13}C is low.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-160 ppm.

Mass Spectrometry

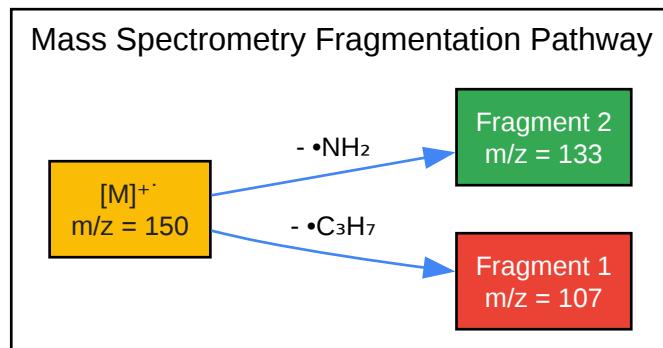
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum for **1-(Pyridin-4-yl)butan-1-amine**

- Molecular Formula: $C_9H_{14}N_2$
- Molecular Weight: 150.22 g/mol
- Predicted Molecular Ion (M^+): $m/z = 150.1157$
- Predicted $[M+H]^+$: $m/z = 151.1235$

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 150. A common fragmentation pattern for amines is the alpha-cleavage, which would involve the loss of a propyl radical to give a fragment at m/z 107. Another likely fragmentation would be the loss of the amino group, leading to a fragment at m/z 133.



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Figure 2: Predicted major fragmentation pathways for **1-(Pyridin-4-yl)butan-1-amine** in mass spectrometry.

Protocol for Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).
- Parameters:
 - Ionization Mode: Positive ESI.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow: 5-10 L/min.
 - Drying Gas Temperature: 200-300 °C.
 - Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Data for 1-(Pyridin-4-yl)butan-1-amine

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H Stretch (amine)	3350-3250	Medium, broad
C-H Stretch (aromatic)	3100-3000	Medium
C-H Stretch (aliphatic)	2960-2850	Strong
C=N, C=C Stretch (pyridine)	1600-1450	Medium-Strong
N-H Bend (amine)	1650-1580	Medium
C-N Stretch	1250-1020	Medium

Table 5: Predicted IR absorption frequencies for **1-(Pyridin-4-yl)butan-1-amine**.

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), aromatic and aliphatic C-H bonds, and the pyridine ring vibrations. The broad N-H stretching band in the 3350-3250 cm^{-1} region is a key indicator of the primary amine.

Protocol for IR Data Acquisition

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-(Pyridin-4-yl)butan-1-amine**, a compound of interest in medicinal chemistry. The predicted ^1H NMR, ^{13}C NMR, mass spectrometry, and IR data, supported by experimental data from a close structural analog, offer a detailed and reliable spectroscopic profile for this molecule. The provided protocols for data acquisition and in-depth spectral interpretations are intended to assist researchers in the synthesis, characterization, and application of this and related compounds. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

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